molecular formula C21H18N2OS B2974288 N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-78-1

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2974288
CAS No.: 439111-78-1
M. Wt: 346.45
InChI Key: PEBFVERUQGAJIF-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide is a synthetic small molecule belonging to the thieno[2,3-b]quinoline class, characterized by a fused bicyclic core of thiophene and quinoline moieties. The carboxamide group at the 2-position and the 4-isopropylphenyl substituent on the quinoline ring are critical for modulating bioactivity and physicochemical properties.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-13(2)14-7-9-17(10-8-14)22-20(24)19-12-16-11-15-5-3-4-6-18(15)23-21(16)25-19/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBFVERUQGAJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide typically involves the condensation of 4-isopropylaniline with thieno[2,3-b]quinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thienoquinoline derivatives.

    Biology: Studied for its potential as an inhibitor of protein-protein interactions, particularly in signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit protein kinase C (PKC) by disrupting the interaction between PKC and its receptor for activated C-kinase (RACK2). This inhibition affects downstream signaling pathways, leading to reduced cell proliferation and migration.

Comparison with Similar Compounds

Key Substituents and Their Impact:

Compound Name Substituents Key Structural Features Biological Activity Solubility References
This compound 4-isopropylphenyl (carboxamide), thieno[2,3-b]quinoline core Bulky isopropyl group enhances lipophilicity; carboxamide promotes hydrogen bonding. Inferred anticancer/antiplasmodial activity (based on analogs). Likely low aqueous solubility (common to thieno[2,3-b]pyridines).
3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (17d) 4-chlorophenyl, phenyl, tetrahydroquinoline core Chlorine atom increases electronegativity; tetrahydroquinoline improves planarity. Antiplasmodial activity (IC₅₀ = 0.12 µM against Plasmodium falciparum). Poor solubility (requires DMF for synthesis).
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) 3-chloro-2-methylphenyl, 5-oxo group 5-oxo group introduces polarity; chloro and methyl groups enhance steric effects. Potent cytotoxicity (IC₅₀ = 1.2 µM in SK-OV-3 ovarian cancer cells). Improved solubility via cyclodextrin formulation.
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) Ethyl ester, 5-bromobenzofuran Ester group increases solubility; bromobenzofuran enhances π-π stacking. Antiproliferative activity (HCT-116 colon cancer cells). Moderate solubility due to ester moiety.
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-fluorophenyl, tetrahydroquinoline Fluorine atom improves metabolic stability; tetrahydro core reduces rigidity. Moderate antiplasmodial activity (IC₅₀ = 0.8 µM). Low solubility (similar to parent scaffold).

Notable Trends:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, F) enhance target binding via electrostatic interactions, as seen in 17d (IC₅₀ = 0.12 µM) .
  • Bulkier substituents (e.g., isopropyl, trifluoromethyl) may improve membrane permeability but reduce solubility .
  • Ester/carbonate prodrug moieties (e.g., in 6d) significantly enhance solubility and cellular uptake .

Impact on Solubility: Thieno[2,3-b]quinolines generally exhibit poor aqueous solubility due to planar aromatic cores . Polar functional groups (e.g., 5-oxo in Compound 1) or formulations with cyclodextrins partially mitigate this issue .

Thermal Stability :

  • Derivatives with melting points >250°C (e.g., 17d) demonstrate high thermal stability, advantageous for storage .

Research Findings and Implications

Antiplasmodial and Anticancer Activity

  • Antiplasmodial Potency : Chlorophenyl-substituted analogs (e.g., 17d) show sub-micromolar activity against Plasmodium falciparum, outperforming fluorophenyl derivatives .
  • Cytotoxicity : The 5-oxo derivative (Compound 1) exhibits superior activity in ovarian cancer cells, suggesting that ketone groups enhance interaction with cellular targets .

Solubility Challenges and Solutions

  • Prodrug Strategies : Ester-functionalized compounds (e.g., 6d) demonstrate improved pharmacokinetic profiles, though hydrolysis stability remains a concern .
  • Formulation Approaches: Cyclodextrin-based formulations enable in vivo administration of poorly soluble thieno[2,3-b]quinolines .

Biological Activity

N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C21H18N2OS
  • Molecular Weight : 346.45 g/mol

The compound belongs to the thienoquinoline class, known for various biological activities including anti-cancer and anti-inflammatory properties. Its structure allows for specific interactions with biological targets, particularly in signal transduction pathways.

This compound has been identified as an inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes including cell proliferation and differentiation. The compound disrupts the interaction between PKC and its receptor for activated C-kinase (RACK2), leading to altered signaling pathways that can reduce cell migration and proliferation .

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including:

  • HL-60 (human promyelocytic leukemia)
  • B16F10 (murine melanoma)
  • Neuro 2a (neuroblastoma)

The compound exhibited an ID50 ranging from 0.08 to 1.0 µM across these cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown efficacy in models of inflammation, such as the carrageenan-induced paw edema test, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamideStructureModerate anticancer activity
N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamideStructureLower PKC inhibition

This compound stands out due to its selective inhibition of PKC and higher potency against cancer cell lines compared to these related compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Screening : A systematic study assessed the cytotoxicity of various thienoquinolines against multiple cancer cell lines. The results indicated that this compound was among the most effective compounds tested .
  • In Vivo Models : Further investigations into animal models have demonstrated significant tumor growth inhibition when treated with this compound, supporting its potential use in cancer therapy .

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